2-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
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Overview
Description
The compound “2-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, a bromine atom, and a tetrahydroquinoline group, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydroquinoline group would form a cyclic structure, while the benzenesulfonamide group would likely be attached to this ring. The bromine atom would also be attached to the ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the benzenesulfonamide group, which can participate in a variety of reactions. The tetrahydroquinoline ring could also undergo reactions, particularly at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make it relatively heavy and possibly increase its boiling point. The benzenesulfonamide group could allow it to form hydrogen bonds, potentially making it soluble in some polar solvents .Scientific Research Applications
Inhibition of Protein Kinase A and Neurite Outgrowth
A study highlighted the inhibitory action of a compound similar in structure to 2-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide against cyclic AMP-dependent protein kinase (protein kinase A). This compound exhibited potent selectivity for protein kinase A over other kinases and significantly inhibited forskolin-induced neurite outgrowth from PC12D cells, a model for studying neural differentiation and regeneration (Chijiwa et al., 1990).
Antitumor Agents
Research into novel tetrahydroquinoline derivatives bearing the sulfonamide moiety, similar to the compound , has led to the discovery of new antitumor agents. Some synthesized compounds showed more potent and efficacious antitumor activity than the reference drug Doxorubicin, highlighting their potential as therapeutic options for cancer treatment (Alqasoumi et al., 2010).
Monoamine Oxidase Inhibitors
Derivatives of 2-substituted styryl-6-bromo-4-quinazolone, closely related to the compound of interest, were prepared and evaluated for their potential as monoamine oxidase inhibitors and anticonvulsant properties. These studies contribute to the understanding of such compounds' therapeutic potential in treating neurological disorders (Misra et al., 1980).
Photodynamic Therapy
A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups, similar in structure to 2-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, showed high singlet oxygen quantum yields. These properties make such compounds promising as Type II photosensitizers for treating cancer in photodynamic therapy, highlighting the significance of the sulfonamide moiety in enhancing photodynamic therapy efficacy (Pişkin et al., 2020).
Hepatobiliary Transport
Research involving N-[6-[2-[(5-Bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-methylphenyl)-4-pyrimidinyl]-4-(2-hydroxy-1,1-dimethylethyl) benzenesulfonamide sodium salt, a compound with structural similarities, aimed to clarify the transporters responsible for its hepatobiliary transport. This study contributes to understanding the molecular mechanisms of drug excretion and the role of transporters in drug pharmacokinetics (Fukuda et al., 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromo-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c1-2-20-15-9-8-13(11-12(15)7-10-17(20)21)19-24(22,23)16-6-4-3-5-14(16)18/h3-6,8-9,11,19H,2,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOCHLZKWVOPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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